molecular formula C19H26O2 B12008137 Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)- CAS No. 4223-57-8

Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)-

Cat. No.: B12008137
CAS No.: 4223-57-8
M. Wt: 286.4 g/mol
InChI Key: UMDCOKNNLDEKJB-UHFFFAOYSA-N
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Description

Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)- is a steroid compound belonging to the 16-androstene classΔ6-testosterone . Unlike androgens, it does not exhibit androgenic or anabolic effects. it has been associated with pheromone-like activities in humans .

Preparation Methods

Synthesis:: The synthetic route for Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)- involves the conversion of androstadienol by 3β-hydroxysteroid dehydrogenase. This intermediate can further transform into more potent pheromones like androstenone, 3α-androstenol, or 3β-androstenol via enzymatic reactions .

Industrial Production:: Industrial production methods for this compound are not widely documented, but it can be synthesized in the laboratory.

Chemical Reactions Analysis

Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)- can undergo various chemical reactions:

    Oxidation: Oxidative processes can modify the compound.

    Reduction: Reduction reactions may alter its structure.

    Substitution: Substituents can be added or replaced. Common reagents and conditions depend on the specific reaction, but they often involve enzymes or chemical catalysts.

Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Chemistry::

    Pheromone Research: Androsta-4,6-dien-3-one plays a role in human scent communication and attraction.

    Steroid Chemistry: It contributes to our understanding of steroid metabolism.

Biology and Medicine::

    Neurosteroids: Investigating its effects on mood and behavior.

    Endocrinology: Studying its interactions with hormone receptors.

Industry::

    Fragrance Industry: Androsta-4,6-dien-3-one is used in male fragrances due to its purported sexual attraction-enhancing properties.

Mechanism of Action

The exact mechanism by which Androsta-4,6-dien-3-one exerts its effects remains an area of ongoing research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Androsta-4,6-dien-3-one stands out due to its unique structure and pheromone-like properties. Similar compounds include androstenone, androstenol, and other androstane derivatives.

Properties

IUPAC Name

17-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-17,21H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDCOKNNLDEKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C=CC4=CC(=O)CCC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326072
Record name MLS002693945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4223-57-8
Record name NSC523834
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002693945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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